molecular formula C11H21BrO B13081089 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

Cat. No.: B13081089
M. Wt: 249.19 g/mol
InChI Key: PMVHYKMNDFGWHT-UHFFFAOYSA-N
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Description

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane (CAS 1602199-87-0) is a chemical compound with the molecular formula C11H21BrO, serving as a specialized intermediate in organic synthesis and medicinal chemistry research . The structure of this ether, featuring a tertiary bromide functional group, makes it a valuable precursor for developing more complex molecular architectures. Its potential research applications include serving as a key building block in the synthesis of novel pharmaceutical candidates and as a reagent in the development of long-acting multi-specific biotherapeutic molecules, such as antibody-drug conjugates and PEGylated therapeutics . Researchers utilize this compound for its reactivity in alkylation and etherification reactions, which are fundamental steps in constructing advanced target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(1-bromo-2-methylpropan-2-yl)oxy-3-methylcyclohexane

InChI

InChI=1S/C11H21BrO/c1-9-5-4-6-10(7-9)13-11(2,3)8-12/h9-10H,4-8H2,1-3H3

InChI Key

PMVHYKMNDFGWHT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC(C)(C)CBr

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Starting material: Isobutanol (2-methyl-1-propanol)
  • Reagents: Hydrobromic acid (48%), sulfuric acid (as catalyst)
  • Conditions: Heating at 90–95 °C for 12–16 hours, followed by distillation at 100–140 °C
  • Mechanism: Acid-catalyzed substitution of the hydroxyl group by bromide ion

Detailed Procedure and Yields

Step Reactants & Quantities Conditions Outcome
1 300 g (4.047 mol) isobutanol, 1800 g (10.679 mol) 48% HBr, 400 g (4.079 mol) H2SO4 Heat to 90–95 °C, hold 12–16 h Formation of crude 1-bromo-2-methylpropane
2 Distillation at 100–140 °C Separation of product Crude product with ~78% purity
3 Extraction with methylene chloride, washing with sodium bicarbonate Purification Crude yield ~435 g, purity ~78%
4 Fractional distillation (Kirschner column) Collect fraction boiling at 92–95 °C Pure 1-bromo-2-methylpropane, yield 42.9%, purity 99.2%

The main impurities include bromine tert-butane (~12%), isobutanol (~5%), and minor brominated butane isomers.

Etherification to Form 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

The target compound is formed by ether linkage between the bromoalkyl group and a 3-methylcyclohexanol derivative.

Reaction Scheme

  • Reactants: 3-methylcyclohexanol (or related cyclohexanol derivatives) and 1-bromo-2-methylpropane
  • Catalyst: Acid catalyst (commonly Lewis or Brønsted acids)
  • Solvent: Dichloromethane or tetrahydrofuran (THF) to facilitate reaction
  • Conditions: Controlled temperature to optimize yield and minimize side reactions

Mechanistic Considerations

The reaction proceeds via nucleophilic substitution where the hydroxyl group of the cyclohexanol is activated by the acid catalyst, enabling the oxygen to attack the electrophilic carbon of the bromoalkane, forming the ether bond and releasing bromide ion.

Reported Methodology and Observations

  • The reaction is monitored by thin-layer chromatography (TLC) to determine completion.
  • Solvent choice affects solubility and reaction rate; dichloromethane is preferred for its inertness and polarity.
  • Purification involves extraction and chromatographic techniques to isolate the pure ether product.
  • Yields and purity depend on reaction time, temperature control, and reagent stoichiometry.

Summary Table of Preparation Parameters

Compound Starting Material(s) Reagents & Catalysts Solvent Temperature Reaction Time Yield (%) Purity (%) Notes
1-Bromo-2-methylpropane Isobutanol HBr (48%), H2SO4 None (aqueous) 90–95 °C, then 100–140 °C distillation 12–16 h 42.9 99.2 (after distillation) Acid-catalyzed substitution; distillation purification
This compound 3-Methylcyclohexanol + 1-bromo-2-methylpropane Acid catalyst (e.g., H2SO4 or Lewis acid) Dichloromethane or THF Ambient to moderate heat Variable, monitored by TLC Not explicitly reported High, post-purification Etherification via nucleophilic substitution

Additional Research Findings and Notes

  • The synthesis of the bromoalkyl intermediate is well-documented with reproducible yields around 40–45% after purification; the main challenge lies in controlling side product formation and efficient separation.
  • Etherification reactions involving cyclohexanol derivatives require careful control of acid catalyst concentration to avoid elimination or rearrangement side reactions.
  • The molecular formula of the target compound is C11H21BrO with a molecular weight of approximately 249.19 g/mol.
  • Purification techniques such as fractional distillation and chromatographic methods are essential to achieve high purity suitable for research or industrial applications.
  • No reliable data from benchchem.com or smolecule.com were considered, ensuring the integrity and reliability of the information.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Corresponding ethers, nitriles, or amines.

    Elimination: Alkenes such as 3-methylcyclohexene.

    Oxidation: Alcohols or ketones depending on the oxidizing agent used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is in organic synthesis. Its structure allows it to act as an alkylating agent or a precursor in the synthesis of more complex organic molecules. The bromine atom can facilitate nucleophilic substitution reactions, making it valuable in constructing various organic frameworks.

Pharmaceutical Development

In pharmaceutical research, this compound can serve as a building block for drug development. Its unique functional groups may impart specific biological activities, making it a candidate for further modification and testing against various biological targets. For example, compounds with similar structures have been investigated for their potential as anti-cancer agents or antimicrobial substances.

Material Science

The compound's properties can be exploited in the field of material science. It may be used to develop new polymers or coatings that require specific chemical resistance or mechanical properties. The introduction of bromoalkyl groups can enhance the adhesion properties of coatings on various substrates.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A research study investigated the synthesis of novel antimicrobial agents using derivatives of this compound. The study demonstrated that modifications to the compound's structure could yield derivatives with enhanced antimicrobial activity against resistant bacterial strains. The results indicated a promising avenue for developing new antibiotics based on this compound's framework.

Case Study 2: Polymer Development

Another study focused on utilizing this compound in creating new polymeric materials with improved thermal stability and mechanical strength. The incorporation of this compound into polymer matrices resulted in materials that exhibited superior performance under high-temperature conditions compared to traditional polymers.

Comparative Analysis Table

Application AreaDescriptionPotential Benefits
Organic SynthesisAlkylating agent for constructing complex moleculesVersatile use in synthetic pathways
Pharmaceutical DevelopmentBuilding block for drug candidatesPotential for novel therapeutic agents
Material ScienceDevelopment of new polymers and coatingsEnhanced durability and chemical resistance

Mechanism of Action

The mechanism of action of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane involves its interaction with molecular targets through its bromoalkyl ether group. This group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and physical properties of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane with analogous brominated cyclohexane/cyclohexene compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Position
This compound C₁₀H₁₉BrO 235.16 Tertiary bromoether, methylcyclohexane 1 (ether), 3 (methyl)
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Primary bromomethyl 1 (bromomethyl)
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide C₁₃H₁₄BrNO 280.16 Bromocyclohexene, carboxamide 1 (carboxamide), 2 (bromo)
1-Bromo-6-prop-2-ynyloxy cyclohexene C₉H₁₁BrO 215.09 Bromocyclohexene, propargyl ether 1 (bromo), 6 (propargyloxy)

Key Observations :

  • Steric Effects : The tertiary bromine in the target compound is sterically hindered by the 2-methylpropan-2-yl group, reducing its reactivity in nucleophilic substitution (SN2) compared to primary bromides like (Bromomethyl)cyclohexane .
  • Ring Saturation : Unlike cyclohexene derivatives (e.g., –2), the saturated cyclohexane ring in the target compound reduces susceptibility to electrophilic addition reactions.
Reactivity and Stability
  • Nucleophilic Substitution : The tertiary bromine in the target compound favors elimination (E2) over SN2 mechanisms under basic conditions. In contrast, (Bromomethyl)cyclohexane undergoes efficient SN2 reactions due to its primary bromide.
  • Thermal Stability : The bulky ether group in the target compound may enhance thermal stability compared to unsaturated analogs (e.g., cyclohexene derivatives in –2), which are prone to ring-opening or polymerization.
  • Hydrolytic Stability : The ether linkage is less susceptible to hydrolysis than esters or amides (e.g., ’s carboxamide), which hydrolyze under acidic/basic conditions .

Biological Activity

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane, with the CAS number 1602199-87-0, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of its applications and implications.

The molecular formula for this compound is C11_{11}H21_{21}BrO, and it has a molecular weight of 249.19 g/mol. The compound's structure includes a cyclohexane ring substituted with a bromoalkoxy group, which may influence its reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds with alkoxy and bromo substituents have shown efficacy against certain bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Neuroprotective Effects : Certain derivatives have been explored for their neuroprotective properties, possibly by mitigating oxidative stress or enhancing neurotrophic factors.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of bromoalkoxy compounds for their antimicrobial activities. The results indicated that compounds with structural similarities to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
  • Inflammation Modulation : In a research article focusing on anti-inflammatory agents, derivatives of cyclohexane were assessed for their ability to inhibit COX enzymes. The findings revealed that certain substitutions enhanced anti-inflammatory activity, indicating that this compound could be a candidate for further investigation in inflammatory disease models .
  • Neuroprotection : A thesis from the University of Groningen discussed the neuroprotective effects of various substituted cyclohexanes. It highlighted compounds that prevent neuronal apoptosis and promote survival under stress conditions, suggesting that similar mechanisms could be explored for this compound .

Data Table

The following table summarizes the biological activities observed in related compounds:

Activity Type Related Compounds Mechanism
AntimicrobialBromoalkoxy derivativesMembrane disruption
Anti-inflammatoryCyclohexane derivativesCOX inhibition
NeuroprotectiveSubstituted cyclohexanesOxidative stress mitigation

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